

Application Notes and Protocols for Radiolabeling of PBR28 with Carbon-11

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]**PBR28** is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3][4] [5] Increased TSPO expression is associated with microglial activation in various neurological disorders, making [¹¹C]**PBR28** a valuable tool for in-vivo imaging of these processes.[1][2][3][4] This document provides a detailed, step-by-step procedure for the radiolabeling of **PBR28** with carbon-11, including precursor synthesis, automated radiosynthesis, purification, and quality control.

Experimental Protocols

Precursor Synthesis: N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (desmethyl-PBR28)

The synthesis of the desmethyl precursor for [11C]**PBR28** involves a multi-step process. A detailed, one-pot synthesis method has been developed and is recommended for its simplicity and efficiency.[6]

Radiolabeling of PBR28 with Carbon-11

The radiolabeling of **PBR28** is typically achieved via O-[11C]methylation of the desmethyl precursor using either [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[1][7]



The following protocol describes a common method using [¹¹C]CH₃I, which can be adapted for automated synthesis modules like the GE TRACERIab FXC-Pro.[1][6][8]

Step 1: Production of [11C]CO2

• [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by irradiating a target of nitrogen gas containing a small amount of oxygen.[1]

Step 2: Conversion of [11C]CO2 to [11C]CH3I

- The produced [¹¹C]CO² is converted to [¹¹C]methane ([¹¹C]CH₄) using a nickel catalyst at high temperature.[1]
- [¹¹C]CH₄ is then reacted with gaseous iodine at an elevated temperature (e.g., 760°C) to form [¹¹C]CH₃I.[¹]

Step 3: Radiolabeling Reaction

- The desmethyl-PBR28 precursor (typically 0.5 mg) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][9]
- A base, such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide, is added to the precursor solution.[1][9]
- The gaseous [11C]CH3I is then bubbled through the reaction mixture.
- The reaction vial is heated (e.g., at 60-80°C) for a short duration (e.g., 3-5 minutes) to facilitate the methylation reaction.[1][7]

Alternative using [¹¹C]CH₃OTf:

- [11C]methyl triflate is a more reactive methylating agent than [11C]methyl iodide.[7]
- The radiosynthesis using [¹¹C]CH₃OTf involves trapping it in a reaction vessel containing the
 precursor and a base like sodium hydride (NaH) in a solvent such as acetonitrile (CH₃CN).[5]
 [7]

Purification of [11C]PBR28



High-Performance Liquid Chromatography (HPLC) Method:

- The reaction mixture is quenched and injected into a semi-preparative HPLC system for purification.[1][7][9]
- A C18 column is commonly used with a mobile phase consisting of acetonitrile and water.[7]
- The fraction containing [11C]PBR28 is collected.

Cartridge-Based Method:

- A cartridge-based purification method offers a faster alternative to HPLC.[10][11] This
 method has been shown to provide higher radiochemical yield and molar activity.[10]
- This typically involves passing the reaction mixture through a solid-phase extraction (SPE) cartridge that retains the desired product, which is then eluted with a suitable solvent.[6][8]

Formulation

- The purified [11C]**PBR28** is formulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for intravenous injection.[6][8][9]
- The final product is passed through a sterile filter into a sterile, pyrogen-free vial.

Quality Control

- Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities. The radiochemical purity should typically be >95-99%.[1][6][10]
- Chemical Purity: Assessed by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.[7]
- Specific Activity: Measured to determine the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects of the injected tracer.[1][7]
- Residual Solvents: Analysis for residual solvents from the synthesis process is performed to ensure they are below acceptable limits.



• Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the required limits for parenteral administration.

Data Presentation

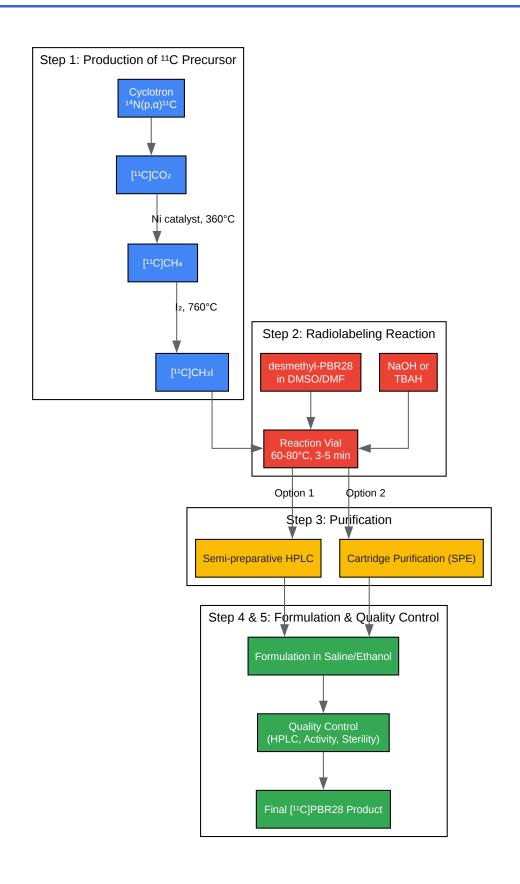
Parameter	HPLC-Based Purification	Cartridge-Based Purification	Reference
Radiochemical Yield	11.8 ± 3.3%	53.0 ± 3.6%	[10][11]
Molar Activity	253 ± 20.9 GBq/μmol	885 ± 17.7 GBq/μmol	[10][11]
Total Synthesis Time	25 ± 2 minutes	12 ± 2 minutes	[10][11]
Radiochemical Purity	>95%	>95%	[10]

Parameter	[¹¹C]CH₃I Method	[¹¹C]CH₃OTf Method	Reference
Radiochemical Yield	45-55%	70-80% (decay corrected to EOB)	[1][7]
Radiochemical Purity	>99%	>96%	[1][7]
Specific Activity	8000–9500 mCi/μmol (decay-corrected to EOS)	5-15 Ci/μmol (at EOB)	[1][7]
Total Synthesis Time	28-32 minutes	25-30 minutes (from EOB)	[1][7]

Note: EOB = End of Bombardment, EOS = End of Synthesis. Values can vary depending on the specific automated synthesis module and reaction conditions.

Mandatory Visualizations Radiolabeling Workflow



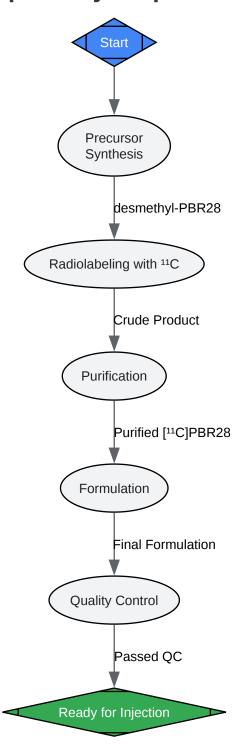


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Caption: Workflow for the radiosynthesis of [11C]PBR28.



Logical Relationship of Key Steps



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